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Compound of Interest

1-(4-methoxyphenyl)-2-(piperazin-
Compound Name:

1-yl)ethan-1-one
CAS No.: 438487-09-3

Cat. No.: B362398

Get Quote

\ J

Chemical Class:

-Aminoketones (Phenacyl Piperazines) Primary Application: Pharmacophore Building Block &
CNS Active Ligand Precursor

Executive Summary & Chemical Identity

The compound

-(1-piperazinyl)-4'-methoxyacetophenone (also known as 1-(4-methoxyphenyl)-2-(1-
piperazinyl)ethanone) represents a "privileged structure” in medicinal chemistry. It combines an
electron-rich aromatic ketone (4-methoxyacetophenone) with a saturated nitrogen heterocycle
(piperazine) via a methylene linker.

This scaffold serves as a critical intermediate in the synthesis of psychotropic agents (targeting
5-HT/Dopamine receptors), antifungal azoles, and sigma receptor ligands. Its reactivity is
defined by the electrophilic carbonyl group and the nucleophilic secondary amine at the
piperazine N4 position, making it an ideal "linker" module for fragment-based drug discovery
(FBDD).
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Physicochemical Profile

Property

Value | Characteristic

IUPAC Name

1-(4-methoxyphenyl)-2-(piperazin-1-yl)ethan-1-
one

Molecular Formula

ngcontent-ng-c1352109670="" _nghost-ng-

€1270319359="" class="inline ng-star-inserted">

Molecular Weight 234.30 g/mol
pKa (Calc) ~8.5 (Piperazine N1), ~4.5 (Piperazine N4)
LogP 1.2 — 1.5 (Lipophilic, CNS penetrant)

H-Bond Donors/Acceptors

1 Donor (N-H), 3 Acceptors (N, O, O)

Stability

Free base is air-sensitive (forms carbonates);
Store as HCI salt.

Synthetic Architecture & Mechanism

The synthesis of this class requires a biphasic strategy: activation of the acetophenone

precursor followed by a controlled nucleophilic substitution.

Core Reaction Pathway (DOT Visualization)

The following diagram illustrates the conversion of 4-methoxyacetophenone to the target

scaffold, highlighting the critical intermediate state.
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Caption: Sequential synthesis pathway emphasizing the critical bromination intermediate and
the divergence toward bis-alkylated impurities if stoichiometry is uncontrolled.

Detailed Experimental Protocols

As a Senior Scientist, | recommend the NBS (N-Bromosuccinimide) route over elemental
bromine for Step 1 due to higher regioselectivity and safety, although the

route is described for scale-up contexts.

Protocol A: Synthesis of -Bromo-4'-
methoxyacetophenone

Objective: Create the electrophilic phenacyl halide. Safety Warning:

-Bromoketones are potent lachrymators. Work exclusively in a fume hood.

» Dissolution: Dissolve 4'-methoxyacetophenone (15.0 g, 100 mmol) in Glacial Acetic Acid (50
mL) or Acetonitrile (100 mL).

e Bromination:

o Method A (NBS): Add NBS (17.8 g, 100 mmol) and p-Toluenesulfonic acid (p-TsOH, 0.1
eq) as a catalyst. Reflux for 2-3 hours.

o Method B (

): Add

(16.0 g, 100 mmol) dropwise at 0°C. The decolorization of bromine indicates reaction
progress.

e Quenching: Pour the mixture into ice-cold water (300 mL). The product will precipitate as a
solid.

« Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Hexane
(1:2).

o Yield Target: >85%][1][2][3]
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o QC Check:
NMR (CDCI3) should show a singlet at
~4.4 ppm (
)-

Protocol B: Nucleophilic Substitution with Piperazine

Objective: Install the piperazine ring while preventing bis-alkylation. Critical Insight: To obtain
the mono-substituted product, you must use a large excess of piperazine (3-5 equivalents). If
1:1 stoichiometry is used, the secondary amine of the product will react with another equivalent
of bromoketone, forming the symmetric dimer.

e Preparation: Dissolve Anhydrous Piperazine (25.8 g, 300 mmol, 3.0 eq) in THF (100 mL) or
Acetone. Add

(13.8 g, 100 mmol) as an acid scavenger.
o Addition: Dissolve the

-bromo intermediate (22.9 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the
piperazine solution at 0°C over 60 minutes.

o Why? High local concentration of piperazine ensures the bromide reacts with free
piperazine rather than the product.

e Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System:
DCM/MeOH 9:1).

e Workup:
o Filter off inorganic salts (

, Excess

).

o Evaporate the solvent.[2][3]
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o Resuspend residue in water and extract with Ethyl Acetate (3x).
 Purification:

o The excess piperazine remains in the aqueous phase or can be sublimed.

o Convert the crude oil to the Dihydrochloride salt by adding 2M HCI in ether. The salt is
stable and non-hygroscopic.

o Recrystallization:[3][4] Isopropanol/Ethanol.

Pharmacological Applications & Signaling

This scaffold acts as a "privileged linker" in neuropharmacology. The distance between the
aromatic ring and the basic nitrogen (2 carbon atoms + carbonyl) mimics the pharmacophore of
biogenic amines.

Target Receptors

o 5-HT (Serotonin) Receptors: The 4-methoxy group mimics the 5-hydroxy of serotonin.
Derivatives often show affinity for

and

e Sigma (

) Receptors: Phenacyl piperazines are classic high-affinity ligands for
receptors, involved in modulation of calcium signaling and neuroprotection.

» Antifungal Activity: When the piperazine N4 is substituted with an imidazole or triazole via a
linker, the molecule inhibits CYP51 (Lanosterol 14

-demethylase).

Signaling Interaction Map (DOT Visualization)
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Caption: Pharmacological interaction network showing the scaffold's pleiotropic effects on CNS
and fungal targets.

Quantitative Data Summary

The following table summarizes the reactivity and physical data relevant for handling and

derivatization.
Parameter Experimental Value Notes
] ] Sharp melting point indicates
Melting Point (HCI Salt) 215-218°C ) )
high purity.

NMR Shift ( Diagnostic peak. Shifts

3.7 - 3.9 ppm (Singlet) downfield if N is quaternized.
-CH2)

1675 - 1685 Lower than typical ketones due

IR Carbonyl Stretch ] ) ]
to conjugation with 4-OMe.

Solubility (Free Base) DCM, EtOAc, DMSO Poor water solubility.

Solubility (HCI Salt) Water, Methanol Good for biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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